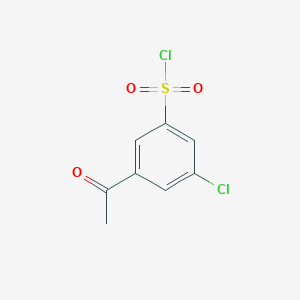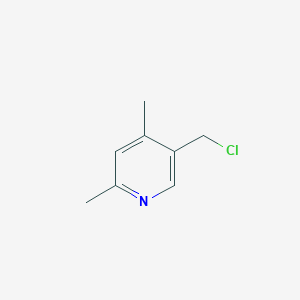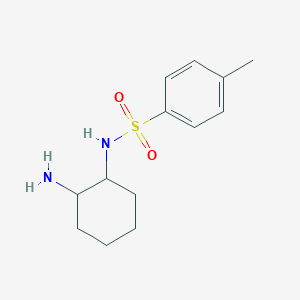![molecular formula C15H19N3O2 B12124805 [3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B12124805.png)
[3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the morpholine and phenyl groups. The final step involves the addition of the methanol group.
Preparation of Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The methyl, morpholine, and phenyl groups are introduced through nucleophilic substitution reactions. These reactions often require catalysts such as palladium or copper to facilitate the coupling of the substituents to the pyrazole ring.
Addition of Methanol Group: The final step involves the reaction of the substituted pyrazole with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving inflammation or cancer.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which [3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-methyl-1-phenyl-1H-pyrazol-4-yl]methanol: Lacks the morpholine group, which may affect its reactivity and biological activity.
[5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol: Similar structure but without the methyl group, leading to different chemical properties.
[3-methyl-5-(morpholin-4-yl)-1H-pyrazol-4-yl]methanol: Lacks the phenyl group, which may influence its interactions with molecular targets.
Uniqueness
The presence of the methyl, morpholine, and phenyl groups in [3-methyl-5-(morpholin-4-yl)-1-phenyl-1H-pyrazol-4-yl]methanol makes it unique compared to similar compounds
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(3-methyl-5-morpholin-4-yl-1-phenylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C15H19N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,19H,7-11H2,1H3 |
InChI Key |
PMSFFHXBNSDMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CO)N2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124734.png)
![3,3a-dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124740.png)
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile](/img/structure/B12124742.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B12124754.png)

![Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12124760.png)
![[(4-Chlorophenyl)sulfonyl]methylnaphthylamine](/img/structure/B12124761.png)
![2-Furoic acid,5-[(pentyloxy)methyl]-](/img/structure/B12124764.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B12124774.png)
![[1,1'-Biphenyl]-4-methanamine, N,4'-dimethyl-](/img/structure/B12124788.png)
![N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12124807.png)
